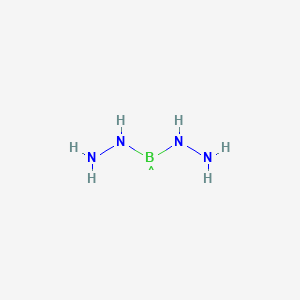![molecular formula C5H6Cl3NO B14691254 N-[(1E)-2,2,2-Trichloroethylidene]propanamide CAS No. 28792-82-7](/img/structure/B14691254.png)
N-[(1E)-2,2,2-Trichloroethylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide can be synthesized through the reaction of propanamide with trichloroethylene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Propanamide} + \text{Trichloroethylene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanoic acid and trichloroethanol.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated derivative.
Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanoic acid and trichloroethanol.
Reduction: Derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1E)-2,2,2-Trichloroethylidene]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethylidene group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]propanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound without the trichloroethylidene group.
N-(2,2,2-Trichloroethyl)propanamide: A similar compound with a different substitution pattern.
N-(2,2-Dichloroethylidene)propanamide: A compound with fewer chlorine atoms.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]propanamide is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the trichloroethylidene group is required.
Properties
CAS No. |
28792-82-7 |
|---|---|
Molecular Formula |
C5H6Cl3NO |
Molecular Weight |
202.46 g/mol |
IUPAC Name |
N-(2,2,2-trichloroethylidene)propanamide |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
InChI Key |
VGJBVBUWMOIVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
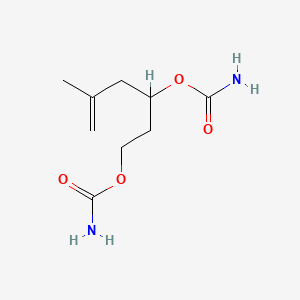

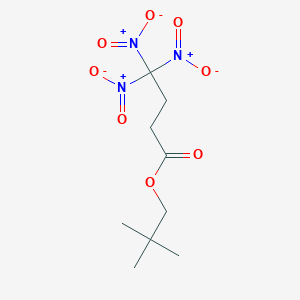
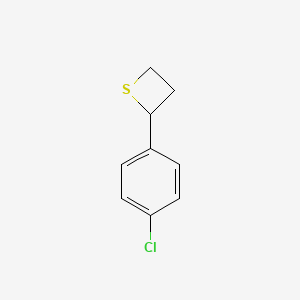
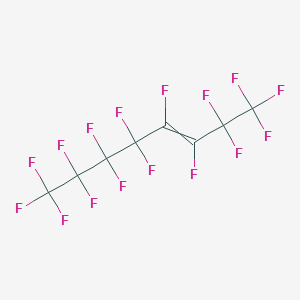
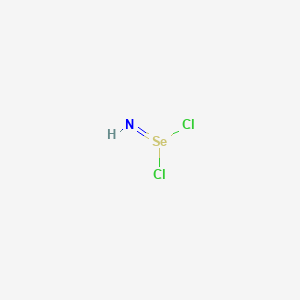
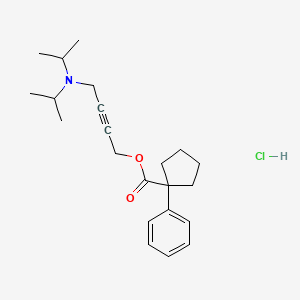
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
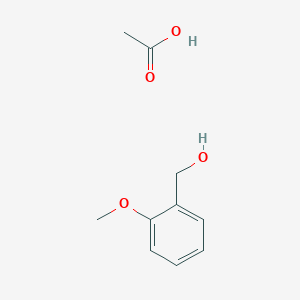
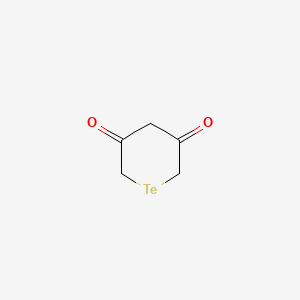
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
